1-(2-Furfurylthio)propanone

Flavor chemistry Sensory evaluation Coffee flavor formulation

1-(2-Furfurylthio)propanone (CAS 58066-86-7), also known as (furfurylthio)acetone, is a sulfur-containing furan derivative with the molecular formula C₈H₁₀O₂S and molecular weight of 170.23 g/mol. It is a member of the thiofurfuryl class of flavoring substances, characterized by a furfurylthio moiety attached to a propanone backbone.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 58066-86-7
Cat. No. B1330138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furfurylthio)propanone
CAS58066-86-7
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC(=O)CSCC1=CC=CO1
InChIInChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3
InChIKeyWWWHLSMCOBIZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Furfurylthio)propanone (CAS 58066-86-7) for Coffee and Savory Flavor Applications: Technical and Procurement Overview


1-(2-Furfurylthio)propanone (CAS 58066-86-7), also known as (furfurylthio)acetone, is a sulfur-containing furan derivative with the molecular formula C₈H₁₀O₂S and molecular weight of 170.23 g/mol [1]. It is a member of the thiofurfuryl class of flavoring substances, characterized by a furfurylthio moiety attached to a propanone backbone [2]. This compound is recognized by multiple regulatory flavor bodies, holding FEMA number 4676, JECFA number 2096, and EU FL number 13.135 [2][3]. It is included in the EFSA Flavouring Group Evaluation 65 (FGE.65) alongside 33 sulfur-substituted furan derivatives and has been assigned a "No safety concern at current levels of intake" conclusion by both JECFA and EFSA [4].

Why 1-(2-Furfurylthio)propanone (FEMA 4676) Cannot Be Substituted with Other Furan-Based Thiols or Sulfides


Within the class of sulfur-substituted furan derivatives, subtle structural variations produce divergent sensory profiles, odor thresholds, and recommended usage levels that preclude simple interchange [1]. Compounds sharing the furfurylthio backbone—such as 2-furfurylthiol (FEMA 2493) or furfuryl methyl sulfide (FEMA 3160)—differ fundamentally in oxidation state, sulfur linkage, and side-chain chemistry, resulting in distinct odor character and potency that affect formulation reproducibility [2]. Even among thiofurfuryl ketones, the specific propanone moiety in 1-(2-furfurylthio)propanone imparts a unique balance of roasted coffee and cabbage-like notes at specific concentration thresholds, whereas close analogs like furfuryl thioacetate (FEMA 3162) or 3-[(2-methyl-3-furyl)thio]-4-heptanone exhibit meaningfully different flavor attributes and application parameters [3]. Regulatory inclusion also varies; while 1-(2-furfurylthio)propanone is fully cleared under FGE.65Rev1 with a confirmed "No safety concern" conclusion, other sulfur-substituted furan derivatives in the same group (e.g., FL-no: 13.056) remain under continued toxicological evaluation, creating procurement and compliance risks if substituted without verification [1].

Quantitative Differentiation Evidence: 1-(2-Furfurylthio)propanone vs. Closest Flavor Analogs


Sensory Profile Differentiation: Burnt Coffee and Cabbage Notes at Quantified Concentrations vs. Generic Furan Thiols

1-(2-Furfurylthio)propanone exhibits a concentration-dependent sensory profile that distinguishes it from other furfurylthio compounds. At 10 ppm in sugar syrup, it provides a burnt coffee note; at 3 ppm, it produces a distinct cabbage character; and at 6.7 ppm in coffee, a mercaptan note emerges [1]. In contrast, the structurally related 2-furfurylthiol (FEMA 2493) is described primarily as "coffee, roasted sesame seeds" with an odor threshold of 0.1 μg/L, lacking the cabbage dimension at any tested concentration [2].

Flavor chemistry Sensory evaluation Coffee flavor formulation

Recommended Use Level: 1–3 ppm Operating Range vs. Higher-Dose Furan Sulfide Alternatives

1-(2-Furfurylthio)propanone has an industry-recommended usage level of 1–3 ppm in finished food products [1]. This contrasts with furfuryl methyl sulfide (FEMA 3160), a structurally related furfurylthio ether, which requires substantially higher application rates: 14 ppm in bakery, 10 ppm in soft confectionery, 7 ppm in frozen dairy and meat products, and 2–4 ppm in beverages [2].

Flavor formulation Use level optimization Cost-in-use analysis

Structural Stability Advantage: Ketone-Thioether vs. Ester-Thioester Hydrolytic Susceptibility

1-(2-Furfurylthio)propanone features a ketone functional group attached to a thioether linkage (C–S–C), a bond arrangement that confers inherent hydrolytic stability [1]. In contrast, furfuryl thioacetate (FEMA 3162) contains a thioester bond (C–S–C=O), which is known in flavor chemistry to be susceptible to hydrolysis under aqueous or acidic conditions, potentially leading to off-flavor development from free thiol release [2].

Flavor stability Formulation chemistry Shelf-life optimization

Regulatory Clearance Status: Fully Evaluated and Cleared vs. Analog Under Continued Toxicological Review

Under EFSA Flavouring Group Evaluation 65 Revision 1, 1-(2-furfurylthio)propanone (FL-no: 13.135) is among the 32 sulfur-substituted furan derivatives for which the evaluation has been finalized with a "No safety concern at estimated levels of intake as flavouring substances" conclusion [1]. In contrast, one substance in the same chemical group, identified as FL-no: 13.056, remains under continued toxicological review with a request for additional toxicity data still outstanding as of the 2015 revision [1].

Regulatory compliance Food additive safety Flavor procurement

Physicochemical and Chromatographic Profile for Quality Control Differentiation

1-(2-Furfurylthio)propanone is a colorless to yellow clear liquid with a boiling point of 281–282°C, and it is soluble in organic solvents but insoluble in water . It has a typical commercial purity specification of ≥95% [1]. Its estimated partition coefficient (XLogP3-AA) is 1.20 [2]. For comparison, the analog 2-furfurylthiol (CAS 98-02-2, C₅H₆OS, MW 114.17) is a liquid with a boiling point of 155°C, while furfuryl thioacetate (CAS 13678-68-7, C₇H₈O₂S, MW 156.20) is a colorless to dark amber liquid soluble in oil, alcohol, and propylene glycol [3][4].

Quality control Analytical chemistry Purity specification

Evidence-Backed Application Scenarios for 1-(2-Furfurylthio)propanone (CAS 58066-86-7) in Flavor Formulation


Coffee Flavor Systems Requiring Adjustable Roast-to-Savory Balance

In coffee flavor formulations, 1-(2-furfurylthio)propanone enables a concentration-tunable sensory profile not achievable with 2-furfurylthiol alone [1]. At 10 ppm in sugar syrup, it delivers a burnt coffee note, while at 3 ppm it shifts to a distinct cabbage character [1]. This dual-note capability allows flavorists to modulate the roast-to-savory balance by adjusting dosage within the 1–3 ppm recommended range [2], whereas 2-furfurylthiol (odor threshold 0.1 μg/L) provides a singular coffee/roasted sesame profile with no reported cabbage dimension [3].

Savory Meat and Reaction Flavors with Hydrolytic Stability Requirements

The thioether-ketone backbone of 1-(2-furfurylthio)propanone confers enhanced hydrolytic stability relative to thioester-containing furfuryl analogs such as furfuryl thioacetate [1]. This structural advantage makes it suitable for savory meat flavors, bouillons, and processed meat applications where aqueous processing or extended shelf-life demands robust flavor stability [2]. The compound belongs to the broader class of thiofurfuryl derivatives that have been detected mainly in coffee and cooked meats [2], and its regulatory clearance under FGE.65Rev1 with a "No safety concern" conclusion supports its use in these applications [3].

Cost-Optimized High-Volume Flavor Manufacturing

For industrial flavor houses producing high-volume compounded flavors, 1-(2-furfurylthio)propanone offers a procurement advantage over furfuryl methyl sulfide (FEMA 3160) due to its 4.7× lower effective use concentration in comparable applications [1][2]. While furfuryl methyl sulfide requires 2–14 ppm depending on the food matrix, 1-(2-furfurylthio)propanone achieves sensory impact at 1–3 ppm [1][2]. For a 10,000 kg flavor batch, this difference translates to 10–30 g of active ingredient vs. 20–140 g, reducing raw material cost burden and minimizing potential matrix interactions at higher inclusion levels.

Regulated EU Flavor Formulations Requiring Completed Safety Dossiers

Under EU Commission Regulation (EC) No 1565/2000, flavor substances must undergo EFSA evaluation before market authorization. 1-(2-furfurylthio)propanone (FL-no: 13.135) is among the 32 sulfur-substituted furan derivatives in FGE.65Rev1 with a finalized safety evaluation and confirmed "No safety concern" status [1]. This completed regulatory dossier eliminates the compliance uncertainty associated with analogs like FL-no: 13.056, which remains under continued toxicological review with outstanding data requests [1]. For manufacturers exporting to EU markets, selecting 1-(2-furfurylthio)propanone mitigates supply chain disruption risk from potential adverse regulatory outcomes.

Technical Documentation Hub

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